molecular formula C16H24N2O2 B4033375 NNN'N'-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE

NNN'N'-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE

Cat. No.: B4033375
M. Wt: 276.37 g/mol
InChI Key: AGBZOXNBISMUON-UHFFFAOYSA-N
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Description

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE is a synthetic organic compound characterized by its unique structure, which includes multiple prop-2-en-1-yl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE typically involves the reaction of butanediamide with prop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE has several scientific research applications, including:

    Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers with unique mechanical and thermal properties.

    Materials Science: Employed in the development of advanced materials, such as hydrogels and nanocomposites, for various industrial applications.

    Medicinal Chemistry: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.

    Biology: Studied for its role in cell culture and tissue engineering applications, where it can enhance cell adhesion and proliferation.

Mechanism of Action

The mechanism of action of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s multiple prop-2-en-1-yl groups allow it to form stable complexes with target molecules, enhancing its efficacy in various applications. The exact molecular pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE can be compared with other similar compounds, such as:

    N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound is used in the production of polyurethane coatings and adhesives and has similar chelating and cross-linking properties.

    N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its use in coordination chemistry and as a ligand in metal-catalyzed reactions.

    N,N’-Bis(2-hydroxyethyl)ethylenediamine: Utilized in the synthesis of surfactants and plasticizers, with applications in the chemical industry.

The uniqueness of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)BUTANEDIAMIDE lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N,N,N',N'-tetrakis(prop-2-enyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-11-17(12-6-2)15(19)9-10-16(20)18(13-7-3)14-8-4/h5-8H,1-4,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBZOXNBISMUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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